

3-methyl-2-oxobutanoic acid as intermediate in organic synthesis

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Compound Focus: 3-Methyl-2-oxobutanoic acid

CAS No.: 759-05-7

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Introduction

3-Methyl-2-oxobutanoic acid (α -ketoisovaleric acid, KIV) is a pivotal intermediate in organic synthesis and biochemical processes. This α -ketoacid serves as a **versatile building block** for pharmaceutical compounds and **chiral synthons**, while also functioning as a **key metabolite** in branched-chain amino acid catabolism [1] [2]. Its structural features—containing both a **reactive α -keto acid functionality** and an **adjacent chiral center**—make it particularly valuable for constructing complex molecules with defined stereochemistry. The compound's role spans from **laboratory-scale synthesis** to **industrial applications** in drug development and flavor chemistry [3].

Chemical and Physical Properties

Structural Characteristics

3-Methyl-2-oxobutanoic acid belongs to the class of **short-chain keto acids** with molecular formula $C_5H_8O_3$ and molecular weight 116.12 g/mol [1] [4]. The molecule contains a **reactive α -keto group** adjacent to the carboxylic acid functionality, which confers significant reactivity toward nucleophilic

additions and reductions. The presence of an **isopropyl substituent** at the 3-position contributes to its steric properties and influences its stereochemical behavior in asymmetric transformations [5].

Table: Physicochemical Properties of **3-Methyl-2-oxobutanoic Acid**

Property	Value/Range	Reference
Molecular Formula	C ₅ H ₈ O ₃	[1] [4]
Molecular Weight	116.12 g/mol	[1] [4]
Melting Point	31-32°C	[2] [3]
Boiling Point	170-171°C at 760 mmHg	[2] [3]
Density	1.1±0.1 g/cm ³	[2]
Flash Point	71.0±15.2°C	[2]
Water Solubility	>400 g/L at 25°C	[6] [3]
LogP	-0.36 to -0.38	[2] [3]

Spectral Properties

The compound exhibits characteristic **infrared absorption** at approximately 1735 cm⁻¹ (C=O stretch of carboxylic acid) and 1700-1710 cm⁻¹ (ketone C=O stretch) [5]. In **proton NMR** spectroscopy, characteristic signals include a doublet at approximately δ 1.24 ppm for the methyl groups, a singlet for the carboxylic acid proton around δ 3.01 ppm, and multiplet signals in the δ 2.43-2.52 ppm and δ 4.2-4.3 ppm regions for the methine and methylene protons respectively [5].

Synthetic Applications

Asymmetric Hydrogenation to Chiral Hydroxyesters

A prominent application of **3-methyl-2-oxobutanoic acid** derivatives in organic synthesis involves their **catalytic asymmetric hydrogenation** to produce enantiomerically enriched hydroxyacids and esters, which serve as valuable chiral building blocks for pharmaceuticals and natural products [5].

Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate Using BINAP-Ruthenium Complexes [5]

Reagents and Materials:

- Methyl 3-oxobutanoate (50.0 g, 0.431 mol)
- $[\text{RuCl}_2(\text{benzene})]_2$ (130.5 mg, 0.261 mmol)
- (R)-BINAP (341 mg, 0.548 mmol)
- Anhydrous, degassed DMF (9 mL)
- Anhydrous, degassed methanol (50 mL)
- High-purity hydrogen gas (99.99%)
- Argon atmosphere

Equipment:

- Schlenk tube (80 mL)
- Glass autoclave (500 mL) with pressure gauge and stirring capability
- Hydrogenation apparatus

Procedure:

- **Catalyst Preparation:** Charge an 80-mL Schlenk tube with $[\text{RuCl}_2(\text{benzene})]_2$ and (R)-BINAP under argon atmosphere. Add degassed DMF and heat the suspension at 100°C for 10 minutes with stirring until a clear reddish-brown solution forms [5].
- **Solvent Removal:** Concentrate the reaction mixture under reduced pressure (1 mm Hg) at 50°C with vigorous stirring, then further dry at 0.1 mm Hg for 1 hour to obtain the (R)-BINAP-Ru(II) complex as a reddish-brown solid [5].
- **Hydrogenation Reaction:** Charge a 200-mL Schlenk tube with methyl 3-oxobutanoate and methanol. Add the prepared (R)-BINAP-Ru(II) complex (175 mg) under argon stream [5].
- **Reactor Setup:** Transfer the solution to a 500-mL glass autoclave via cannula. Degas the system by two freeze-thaw cycles and replace air with hydrogen by evacuation (to ~20 mm Hg) and refilling with hydrogen five times [5].
- **Pressure Adjustment:** Pressurize the autoclave with hydrogen to 3 atm, then carefully release to 1 atm. Repeat this procedure three times, then pressurize to 4 atm final pressure [5].
- **Reaction Execution:** Stir the reaction mixture vigorously at 100°C for 6 hours while maintaining hydrogen pressure [5].

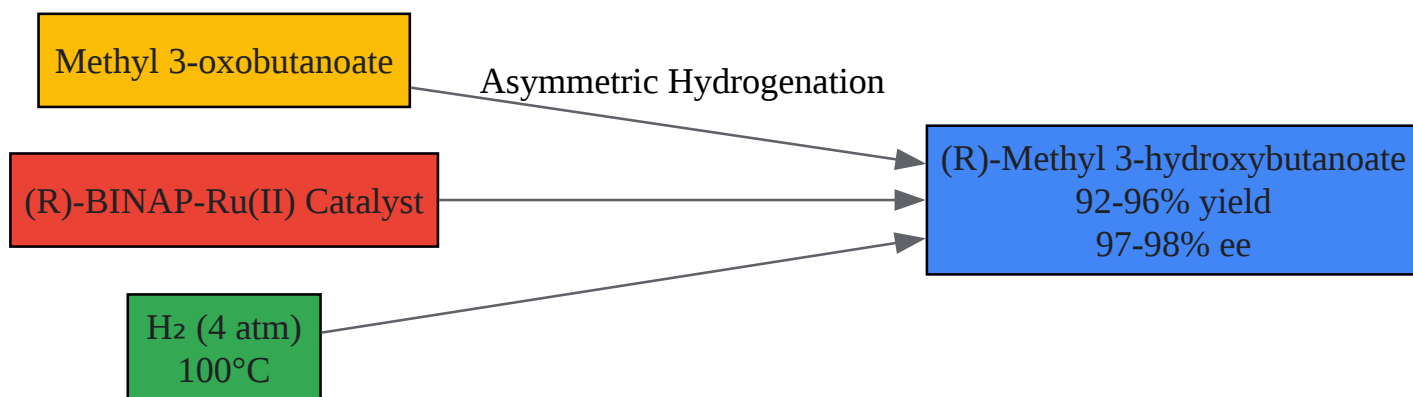
- **Workup:** After cooling to room temperature, carefully release excess hydrogen. Transfer the reaction contents to a round-bottom flask, rinsing the autoclave with dichloromethane (3 × 20 mL) [5].
- **Purification:** Remove solvents by rotary evaporation and distill the residue under reduced pressure (2 mm Hg) collecting the fraction at 40°C [5].

Results and Characterization:

- Yield: 47-49 g (92-96%)
- Enantiomeric Excess: 97-98% ee
- Optical Rotation: $[\alpha]_{D^{25}}$ -23.1° to -23.6° (neat)
- Purity: >98% by GC analysis

Critical Notes:

- All procedures must be performed under **strict anaerobic conditions** as BINAP-Ru complexes are rapidly oxidized in air [5].
- Use of **degassed solvents** is essential for optimal catalyst performance [5].
- **Vigorous stirring** and appropriate reactor geometry are crucial for high yields [5].



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Figure: Asymmetric Hydrogenation Workflow for Chiral Ester Synthesis

Pharmaceutical Intermediate

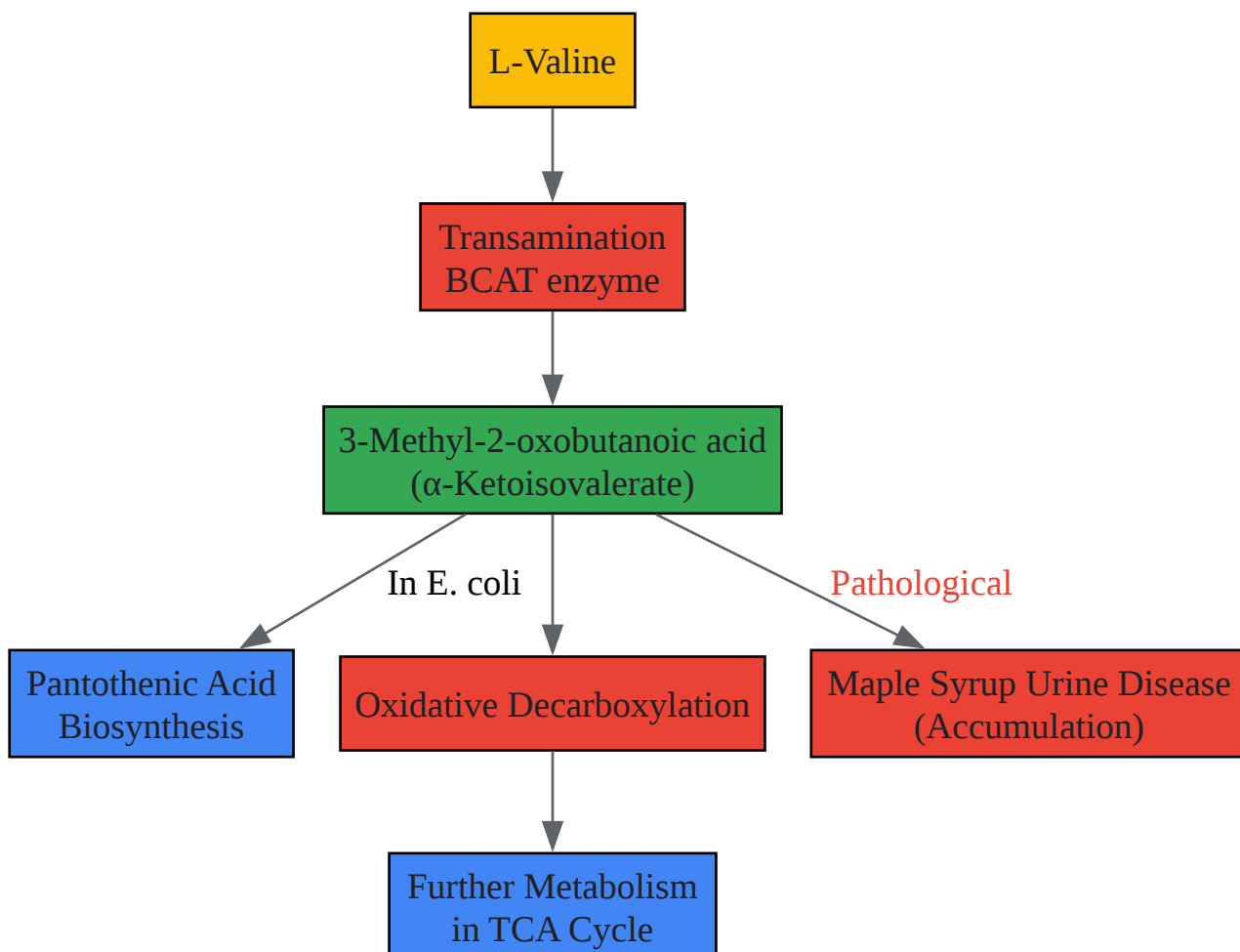
3-Methyl-2-oxobutanoic acid serves as a **key metabolic intermediate** in the breakdown of branched-chain amino acids, particularly valine [1] [7]. In pharmaceutical research, this compound is investigated as a **precursor to pantothenic acid** (vitamin B5) in *Escherichia coli*, highlighting its role in biosynthetic

pathways relevant to drug development [2] [8]. Abnormal accumulation of this metabolite is associated with **Maple Syrup Urine Disease (MSUD)**, making it a target for therapeutic intervention and diagnostic applications [7].

Biological Relevance and Signaling Pathways

Metabolic Pathways

3-Methyl-2-oxobutanoic acid occupies a central position in **branched-chain amino acid metabolism**, serving as the immediate ketoacid derivative of valine [1]. This metabolite is primarily transaminated by the **branched-chain-amino-acid aminotransferase enzyme** in humans [1]. The compound also functions as a **precursor in pantothenic acid biosynthesis** in microorganisms such as *Escherichia coli*, connecting amino acid metabolism to vitamin synthesis [2] [8].



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Figure: Metabolic Pathways of **3-Methyl-2-oxobutanoic Acid** in Biological Systems

Neuropharmacological Effects

Studies indicate that **3-methyl-2-oxobutanoic acid** exhibits **neuroactive properties**, with demonstrated ability to induce convulsions in rat models through **GABAergic and glutamatergic mechanisms** [2] [8]. At elevated concentrations, this compound functions as a **neurotoxin and metabotoxin**, causing damage to nerve cells and tissues, which contributes to the neurological manifestations observed in Maple Syrup Urine Disease [7]. These properties make it a valuable compound for studying neurological disorders and developing potential treatments.

Safety and Handling Considerations

Hazard Assessment

While comprehensive toxicological data is limited, **3-methyl-2-oxobutanoic acid** is classified as **harmful by inhalation, in contact with skin, and if swallowed** [2]. As an organic acid, it presents potential **irritation risks** to respiratory system, skin, and eyes. In biological systems, elevated concentrations act as a **neurotoxin and acidogen**, potentially leading to metabolic acidosis [7].

Table: Safety and Regulatory Information

Aspect	Specification	Reference
GHS Classification	Harmful by inhalation, skin contact, and ingestion	[2]
Personal Protective Equipment	Gloves, safety goggles, lab coat, approved respirator	[2]
Engineering Controls	Use in chemical fume hood	[2]

Aspect	Specification	Reference
First Aid Measures	Copious water flushing for 15+ minutes for eye/skin contact	[2]
Storage Conditions	0°C short term, -20°C long term	[7]
FEMA Status	No. 3869 (flavoring agent)	[3]
FDA Status	No longer provided for use as synthetic flavoring substance	[3]

Regulatory Status

3-Methyl-2-oxobutanoic acid holds the **FEMA GRAS flavoring substance designation** (No. 3869) with specific use levels in various food categories [3]. However, the **FDA no longer provides for its use** as a synthetic flavoring substance [3]. The compound is classified as a **Human Endogenous Metabolite** and is listed in the **Human Metabolome Database** [2]. For transportation, it is designated as **non-hazardous for air and ground transport** [2].

Conclusion

3-Methyl-2-oxobutanoic acid represents a **versatile synthetic intermediate** with significant applications in asymmetric synthesis, pharmaceutical development, and biochemical research. Its **unique structural features** enable efficient transformation to valuable chiral building blocks, as demonstrated in the BINAP-ruthenium catalyzed asymmetric hydrogenation protocol yielding high enantiomeric excess. The compound's **dual role** as a synthetic intermediate and metabolic regulator underscores its importance across chemical and biological disciplines. Researchers should leverage its **reactivity and biological relevance** while adhering to appropriate safety protocols due to its neurotoxic potential at elevated concentrations.

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